1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
Description
1-[(2-Chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 2-chlorophenylmethyl group at the 1-position and a morpholin-4-ylmethyl group at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and material science applications.
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-16-6-2-1-5-15(16)13-23-18-8-4-3-7-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFIFHWPDFSVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodiazole Core : Cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
- Introduction of the Chlorophenyl Group : Achieved via Friedel-Crafts alkylation using 2-chlorobenzyl chloride.
- Attachment of the Morpholinylmethyl Group : Accomplished through nucleophilic substitution using morpholine.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmacologically active agent, particularly in treating central nervous system disorders such as anxiety and depression. Its structural similarity to other benzodiazoles suggests it may interact with GABA receptors, modulating neuronal activity.
Biological Research
As a tool compound, it aids in studying biological pathways involving benzodiazole derivatives. Researchers utilize it to explore its effects on cell signaling pathways and gene expression.
Chemical Biology
The compound serves as a probe for investigating small molecule interactions with biological macromolecules, providing insights into drug design and development.
Industrial Applications
It is being explored for its potential use in synthesizing advanced materials and as a precursor for other bioactive compounds.
Case Study 1: CNS Disorders
In a study examining the effects of various benzodiazole derivatives on anxiety-like behavior in animal models, 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole demonstrated significant anxiolytic effects comparable to established treatments.
Case Study 2: Biological Pathways
Research utilizing this compound as a probe revealed its role in modulating the MAPK signaling pathway, suggesting potential applications in cancer therapy by influencing cell proliferation and survival.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
Structural Analogues with Morpholine Substitutions
Several benzimidazole derivatives share structural similarities with the target compound. For instance:
- 1-[2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl]-1H-benzimidazole (): This compound features a morpholine-substituted phenyl group and a chlorobenzyloxy-ethyl chain. Its crystal structure (triclinic, P1 space group) reveals intermolecular hydrogen bonding with propan-2-ol, highlighting the role of morpholine in stabilizing supramolecular assemblies .
- 2-[2-(3-Chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-benzimidazole (): The morpholine group is part of a chiral propyl chain, demonstrating how alkyl linkers can modulate spatial orientation and bioactivity .
Key Differences :
- Substitution at the 1-position (2-chlorophenylmethyl vs. ethyl or propyl groups in analogues) may influence lipophilicity and metabolic stability.
Benzimidazoles with Alternative Substituents
- 1-[(4-Chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (): Replacing morpholine with pyrrolidine reduces oxygen content and introduces a five-membered ring, likely altering hydrogen-bonding capacity and pharmacokinetics .
- 1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol (): Substitution with a thiol group at the 2-position (vs.
Table 1: Comparative Physical Properties
Pharmacological and Toxicological Insights
While direct data for the target compound are absent, analogues from underwent pharmacological screening. For example, compound 2c (4-chlorophenyl variant) showed moderate analgesic activity in rodent models, suggesting benzimidazole-morpholine hybrids may target central nervous system receptors . However, morpholine-containing derivatives often exhibit lower cytotoxicity compared to pyrrolidine or piperidine analogues due to reduced basicity .
Biological Activity
1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole, often referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and a morpholinylmethyl group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈ClN₂O
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that benzodiazole derivatives exhibit a range of biological activities including:
-
Anticancer Activity :
- Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has shown activity against human colon adenocarcinoma and breast cancer cell lines with an IC₅₀ value indicating effective growth inhibition.
- A notable study reported that derivatives of benzodiazole exhibited IC₅₀ values ranging from 16.38 μM to over 100 μM against different cancer cell lines, suggesting a strong correlation between structural modifications and enhanced anticancer activity .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antibacterial and antifungal properties. It displayed moderate activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values indicating potential as an antimicrobial agent .
- In comparative studies, derivatives showed varying degrees of effectiveness against several pathogens, emphasizing the importance of substituent groups on the benzodiazole ring in modulating biological activity .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Q & A
Q. What are the structural features of 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole, and how are they characterized experimentally?
The compound features a benzodiazole core substituted with a 2-chlorophenylmethyl group at position 1 and a morpholin-4-ylmethyl group at position 2. Key characterization methods include:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing (e.g., triclinic system with ) .
- Nuclear Magnetic Resonance (NMR) spectroscopy for confirming substituent positions and electronic environments .
- Infrared (IR) spectroscopy to identify functional groups like C-Cl and morpholine N-O bonds .
Q. What are the key steps and conditions for synthesizing this compound?
Synthesis typically involves:
- Multi-step organic reactions starting with benzodiazole core formation, followed by sequential alkylation.
- Controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) to optimize yield and minimize side reactions .
- Catalysts such as potassium carbonate or palladium complexes for coupling reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers assess the biological activity of this compound?
Methodologies include:
- In vitro binding assays (e.g., fluorescence polarization) to quantify interactions with target proteins .
- Molecular docking simulations to predict binding affinities and identify key residues (e.g., using AutoDock Vina) .
- Cell-based assays (e.g., MTT for cytotoxicity) to evaluate pharmacological potential .
Q. What spectroscopic techniques are critical for validating structural integrity?
- and NMR to confirm substituent integration and coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) for exact mass verification .
- X-ray Photoelectron Spectroscopy (XPS) to analyze chlorine and nitrogen environments .
Advanced Research Questions
Q. How can contradictions in pharmacological data across studies be resolved?
Q. What reaction mechanisms govern the derivatization of this compound?
- Electrophilic aromatic substitution at the benzodiazole core, facilitated by electron-donating substituents .
- Nucleophilic attack on the morpholine ring under acidic conditions, leading to ring-opening or functionalization .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups at specific positions .
Q. How can computational methods elucidate interactions with biological targets?
- Molecular Dynamics (MD) simulations to study binding stability over time (e.g., using GROMACS) .
- Free Energy Perturbation (FEP) calculations to predict binding affinity changes upon structural modifications .
- Pharmacophore modeling to identify critical interaction motifs (e.g., hydrogen bonds with kinase targets) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- PEGylation or pro-drug design to enhance aqueous solubility .
- Co-crystallization with cyclodextrins or surfactants to stabilize the compound in physiological media .
- LogP optimization via substituent modification (e.g., replacing chlorophenyl with polar groups) .
Q. How can discrepancies between X-ray and NMR structural data be addressed?
- Temperature-dependent NMR to assess conformational flexibility in solution .
- Density Functional Theory (DFT) calculations to compare experimental and theoretical bond angles/energies .
- Multi-technique validation (e.g., combining X-ray, NMR, and IR) to resolve ambiguities .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.
- Advanced Techniques : Highlighted computational and multi-disciplinary approaches for rigorous analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
